molecular formula C13H12ClNO2S B14960833 N-(3-chlorophenyl)-1-phenylmethanesulfonamide

N-(3-chlorophenyl)-1-phenylmethanesulfonamide

Cat. No.: B14960833
M. Wt: 281.76 g/mol
InChI Key: JRSPUVRGTIPMDF-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a 3-chlorophenyl group attached to the sulfonamide nitrogen and a phenylmethyl moiety at the sulfonyl group. Sulfonamides are widely explored in medicinal chemistry due to their versatility in drug design, particularly as enzyme inhibitors or antimicrobial agents .

Properties

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C13H12ClNO2S/c14-12-7-4-8-13(9-12)15-18(16,17)10-11-5-2-1-3-6-11/h1-9,15H,10H2

InChI Key

JRSPUVRGTIPMDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3-chloroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chloroaniline+benzenesulfonyl chlorideThis compound+HCl\text{3-chloroaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-chloroaniline+benzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfonic acids.

    Reduction: Amines and alcohols.

    Hydrolysis: Sulfonic acid and 3-chloroaniline.

Scientific Research Applications

N-(3-chlorophenyl)-1-phenylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-chlorophenyl)-1-phenylmethanesulfonamide with key analogs reported in the literature, focusing on substituent effects, molecular properties, and synthesis.

Substituent Variations on the Aromatic Ring

  • N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide (Compound 8, ): Features a phenoxy group with cyano and trifluoromethyl substituents at the 2- and 3-positions, respectively. The electron-withdrawing groups (CN, CF₃) enhance metabolic stability but may reduce solubility compared to the target compound’s simpler 3-chlorophenyl group. Synthesized via coupling with 1-phenylmethanesulfonyl chloride, yielding 97% purity .
  • N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)methanesulfonamide hydrochloride (Compound 10h, ) :

    • Incorporates a diazepane ring, increasing molecular complexity and hydrogen-bonding capacity.
    • Lower molecular weight (283.39 g/mol) and logP (estimated ~2–3) compared to the target compound, suggesting improved aqueous solubility .
  • 1-(3-Chlorophenyl)-N-(3-methylphenyl)methanesulfonamide () :

    • Structural analog with a 3-methylphenyl group instead of phenylmethyl.
    • Higher logP (4.1257) and molecular weight (295.79 g/mol) due to the chlorophenyl and methyl groups, indicating greater lipophilicity than diazepane-containing analogs .

Functional Group Modifications

  • N-(3-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide () :

    • Contains two trifluoromethylsulfonyl groups, drastically increasing electronegativity and molecular weight (391.70 g/mol).
    • The strong electron-withdrawing effects may render this compound more resistant to enzymatic degradation but less bioavailable than the target compound .
  • Molecular weight (289.35 g/mol) is comparable to the target compound, but the acetyl group may alter pharmacokinetic profiles .

Core Structure Differences

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide () :

    • Replaces the sulfonamide with an acetamide group and incorporates a benzothiazole ring.
    • The benzothiazole core is associated with anticancer and antimicrobial activities, diverging from sulfonamide-based mechanisms .
  • N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide (): Features an indazole ring, a heterocyclic system known for kinase inhibition. The methylbenzenesulfonamide group shares similarities with the target compound but demonstrates enhanced rigidity due to the indazole scaffold .

Data Tables

Table 1: Physicochemical Properties of Selected Sulfonamides

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Reference
This compound* C₁₃H₁₂ClNO₂S ~289.8 (estimated) ~4.1 3-Chlorophenyl, phenylmethyl -
Compound 8 () C₂₁H₁₄F₃N₂O₃S 440.41 ~4.5 2-Cyano-3-CF₃-phenoxy
Compound 10h () C₁₃H₂₁N₃O₂S 283.39 ~2.5 Diazepane-methyl
1-(3-Chlorophenyl)-N-(3-methylphenyl)methanesulfonamide C₁₄H₁₄ClNO₂S 295.79 4.1257 3-Chlorophenyl, 3-methylphenyl
N-(3-Chlorophenyl)-1,1,1-trifluoro-N-(CF₃SO₂)methanesulfonamide C₈H₄ClF₆NO₄S₂ 391.70 ~3.8 Trifluoromethylsulfonyl, CF₃

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